N-(2,4-dimethoxyphenyl)-2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide
Description
Properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O4/c1-4-18-23-24-20-21(28)25(15-7-5-6-8-16(15)26(18)20)12-19(27)22-14-10-9-13(29-2)11-17(14)30-3/h5-11H,4,12H2,1-3H3,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUGDRBUYBKUYAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C2N1C3=CC=CC=C3N(C2=O)CC(=O)NC4=C(C=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,4-dimethoxyphenyl)-2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide is a complex organic compound that has garnered attention in recent years due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its anticancer properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Anticancer Activity
Quinoxaline derivatives, including the compound , have been extensively studied for their anticancer properties. Research indicates that these compounds exhibit significant cytotoxic effects against various cancer cell lines.
Key Findings
- Growth Inhibition : In a study evaluating several quinoxaline derivatives, the compound demonstrated a growth inhibition (GI) of 55.75% against the melanoma cell line MALME-M .
- IC50 Values : The compound showed noteworthy potency with an IC50 value of 0.126 μM against HeLa cervical cancer cells and 0.071 μM against SMMC-7721 liver cancer cells, indicating its potential as a therapeutic agent .
- Mechanism of Action : The mechanism by which these compounds exert their effects often involves the induction of apoptosis and interference with cellular signaling pathways critical for cancer cell survival.
Structure-Activity Relationship (SAR)
The SAR analysis is crucial for understanding how structural modifications can influence the biological activity of quinoxaline derivatives.
| Structural Feature | Effect on Activity |
|---|---|
| Unsubstituted Aromatic Rings | Higher activity compared to substituted rings |
| Electron-Withdrawing Groups (e.g., Cl) | Increase activity over electron-donating groups (e.g., CH3) |
| Aliphatic Linkers at Position 3 | Essential for maintaining activity; NH-linker decreases activity |
This table summarizes the impact of various structural features on the anticancer efficacy of quinoxaline derivatives, highlighting the importance of specific substituents in enhancing biological activity.
Study 1: Antitumor Efficacy
A recent study focused on the synthesis and evaluation of this compound against multiple cancer types. The results indicated that this compound significantly inhibited tumor growth in xenograft models, suggesting its potential for development as an anticancer drug .
Study 2: Mechanistic Insights
Another investigation explored the mechanistic pathways involved in the anticancer effects of this quinoxaline derivative. The study revealed that it induces apoptosis through mitochondrial pathways and inhibits key enzymes involved in cell proliferation .
Comparison with Similar Compounds
Table 1: Impact of Phenyl Substituents
Modifications on the Triazoloquinoxaline Core
The ethyl group at the 1-position of the triazoloquinoxaline in the target compound contrasts with methyl or unsubstituted analogs:
- Unsubstituted triazoloquinoxaline () lacks alkyl groups, which may limit lipophilicity and membrane permeability .
Table 2: Triazoloquinoxaline Substituent Effects
| Compound | Substituent | Steric Bulk | Lipophilicity (Predicted) |
|---|---|---|---|
| Target compound | 1-ethyl | Moderate | High |
| 1-Methyl analog () | 1-methyl | Low | Moderate |
| Unsubstituted () | None | Minimal | Low |
Functional Analogues with Different Heterocyclic Cores
Compounds like N-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide () replace the triazoloquinoxaline with a quinazoline-dione system. However, the triazoloquinoxaline’s fused triazole ring could confer distinct pharmacokinetic properties, such as improved bioavailability.
Q & A
Q. What are the critical steps in synthesizing N-(2,4-dimethoxyphenyl)-2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide?
The synthesis involves three key stages:
- Triazoloquinoxaline core formation : Cyclization of precursor quinoxaline derivatives under acidic/basic conditions (e.g., H₂SO₄ or NaOEt) .
- Ethylation : Alkylation at the N1 position using ethyl halides or Mitsunobu conditions .
- Acetamide coupling : Reaction of the intermediate with 2,4-dimethoxyphenylacetic acid using coupling agents like EDCI/HOBt . Yield optimization requires precise stoichiometry and inert atmospheres to prevent oxidation .
Q. Which analytical techniques are essential for structural confirmation?
- NMR (¹H/¹³C) : Assigns proton environments (e.g., methoxy groups at δ 3.8–4.0 ppm) and carbon backbone .
- LC-MS : Confirms molecular weight (expected [M+H]⁺ ~495 Da) and purity (>95%) .
- HPLC : Monitors reaction progress and isolates intermediates using C18 columns (acetonitrile/water gradient) .
Q. How is preliminary biological activity screened?
- Anticancer assays : MTT viability tests on cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculation .
- Antimicrobial screening : Broth microdilution against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans) .
Advanced Research Questions
Q. How can reaction yields be improved during triazoloquinoxaline core cyclization?
- Catalyst screening : Compare p-toluenesulfonic acid (yield: 65%) vs. polyphosphoric acid (yield: 78%) under reflux .
- Solvent optimization : Polar aprotic solvents (DMF) enhance cyclization efficiency vs. THF .
- Continuous flow reactors : Increase scalability and reduce byproducts (e.g., dimerization) .
Q. What strategies resolve contradictions in reported biological activity data?
- Assay standardization : Adhere to CLSI guidelines for MIC/IC₅₀ determination to minimize variability .
- Orthogonal assays : Validate anticancer activity via clonogenic survival and apoptosis markers (e.g., Annexin V/PI staining) .
- Compound stability checks : Pre-test solubility in DMSO/PBS and confirm stability via LC-MS .
Q. How is structure-activity relationship (SAR) studied for this compound?
- Analog synthesis : Modify substituents (e.g., replace ethyl with propyl) and compare bioactivity .
- Computational modeling : Perform molecular docking (AutoDock Vina) to predict binding to DNA topoisomerase II .
- Enzyme inhibition assays : Measure ATPase activity reduction to validate target engagement .
Q. What methodologies identify metabolic stability in preclinical models?
- In vitro microsomal assays : Incubate with rat liver microsomes and track degradation via LC-MS/MS .
- CYP450 inhibition screening : Test against CYP3A4/2D6 isoforms to predict drug-drug interactions .
- Pharmacokinetic profiling : Administer IV/orally in rodents and calculate AUC, T₁/₂, and bioavailability .
Methodological Challenges and Solutions
Q. How to mitigate byproduct formation during acetamide coupling?
- Coupling agent selection : HATU improves efficiency over DCC due to reduced racemization .
- Stoichiometric control : Use 1.2 equivalents of 2,4-dimethoxyphenylacetic acid to limit unreacted intermediate .
- Purification : Flash chromatography (silica gel, ethyl acetate/hexane) isolates the product from dimeric byproducts .
Q. What are best practices for ensuring compound stability in biological assays?
- Storage : Lyophilize and store at -80°C in amber vials to prevent photodegradation .
- Solvent preparation : Use fresh DMSO (≤0.1% H₂O) and avoid freeze-thaw cycles .
- Vehicle controls : Include DMSO-only controls to rule out solvent toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
